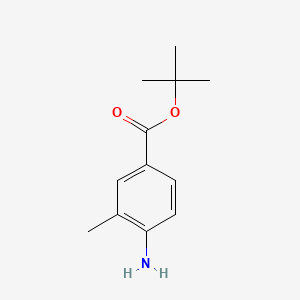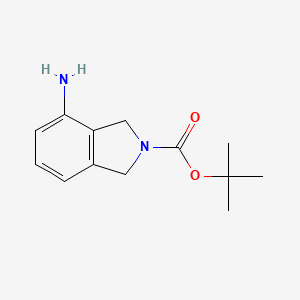![molecular formula C12H22N2O2 B592356 tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1147422-00-1](/img/structure/B592356.png)
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (TBOHPC) is an organic compound containing a tert-butyl group, an octahydro-1H-pyrrolo[3,2-c]pyridine ring, and a carboxylate group. It is an important intermediate in the synthesis of several pharmaceuticals and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Coupling with Arylboronic Acids : It has been used in palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Synthesis of N-tert-butyl Disubstituted Pyrrolidines : It has been used in an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, demonstrating high yields and chemical purity (Chung et al., 2005).
Intermediate for Nicotinic Acetylcholine Receptor Agonists : The compound has been used as an important intermediate in the synthesis of nicotinic acetylcholine receptor agonists, highlighting its potential in neurological research (Jarugu et al., 2018).
Synthesis of Cyclic Amino Acid Ester : It has been synthesized as a cyclic amino acid ester, which was characterized using various spectroscopic methods and X-ray diffraction analysis (Moriguchi et al., 2014).
Formation of Schiff Base Compounds : It has been used in the synthesis of Schiff base compounds, characterized by FTIR, NMR spectroscopy, and X-ray crystallographic analysis (Çolak et al., 2021).
Intramolecular Schmidt Reaction : The compound has been involved in the intramolecular Schmidt reaction, leading to the formation of a saturated fused heterocyclic system, which is a promising intermediate for the synthesis of N-substituted diazepines (Moskalenko & Boev, 2014).
Propriétés
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLJDLIVSQQLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
CAS RN |
1147422-00-1 | |
| Record name | tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

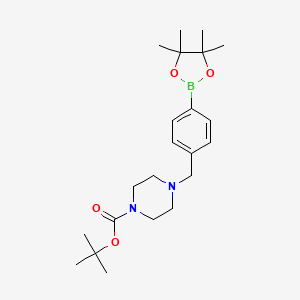
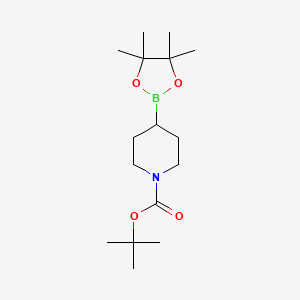
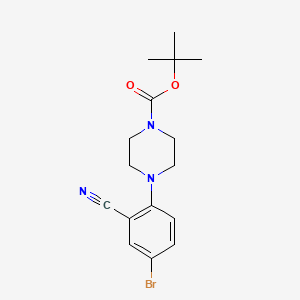
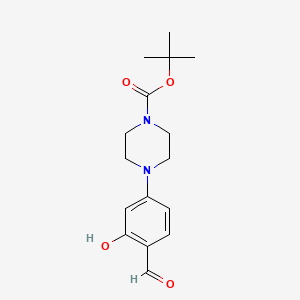



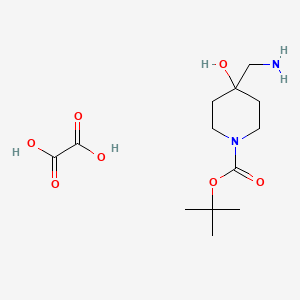
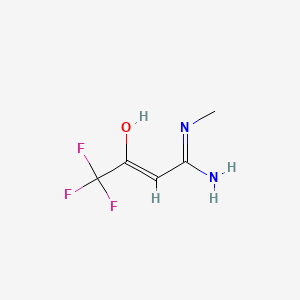
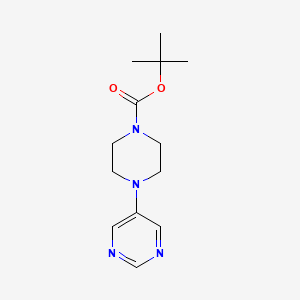
![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)
